(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride
Description
(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is a chiral amine-alcohol derivative with a tetrahydronaphthalene backbone. Its molecular formula is C₁₀H₁₄ClNO, and it has a molecular weight of 199.68 g/mol . The compound is synthesized with high enantiomeric purity (≥96%) and is primarily used in pharmaceutical research, particularly in studies requiring stereochemical precision . Key properties include:
- CAS Number: 2250242-77-2 (enantiopure form) or 103028-83-7 (racemic or unspecified stereochemistry) .
- Solubility: Requires dissolution in DMSO for stock solutions, with recommended storage at -20°C to -80°C to maintain stability .
- Purity: Commercial batches often exceed 98% purity, validated by COA (Certificate of Analysis) .
Properties
IUPAC Name |
(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRPNRYBBYUHMG-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound, potentially leading to the formation of different structural isomers.
Substitution Reactions: Substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Naphthoquinones, hydroxylated naphthalenes.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Alkylated or amino-substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex naphthalene derivatives.
Biology: It can be used as a probe or intermediate in biochemical studies, particularly in the study of enzyme mechanisms.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride: can be compared with other similar compounds, such as 1-naphthalenamine and 1-naphthalenol . These compounds share the naphthalene core but differ in their functional groups and properties. The uniqueness of This compound lies in its specific stereochemistry and the presence of the amino group, which can influence its reactivity and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride
- CAS No.: 13286-65-2 .
- Molecular Formula: C₁₀H₁₃NO (free base), 163.22 g/mol.
- Key Differences : The (1R,2R)-enantiomer shares the same backbone but exhibits opposite stereochemistry, which can drastically alter receptor binding and pharmacokinetics. For example, enantiopure compounds often show distinct biological activities compared to racemic mixtures .
rac-(1R,2S)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Hydrochloride
Substituted Derivatives
2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol Hydrochloride
- CAS No.: 91247-12-0 .
- Molecular Formula: C₁₁H₁₅NO₂·HCl, 229.70 g/mol.
- Key Differences : The addition of a methoxy group at position 7 increases molecular weight and enhances solubility compared to the unsubstituted parent compound. This modification may improve bioavailability .
(1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride
Physicochemical and Commercial Comparison
Biological Activity
(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol; hydrochloride is a chiral organic compound recognized for its potential biological activities. This compound belongs to the class of tetrahydronaphthalenes and possesses significant pharmacological properties that make it a subject of interest in medicinal chemistry.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- CAS Number : 7480-36-6
- IUPAC Name : (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
The biological activity of (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol is primarily attributed to its interaction with various receptors and enzymes. The compound's stereochemistry plays a crucial role in its binding affinity and selectivity towards specific molecular targets. Notably, it has been shown to interact with the sigma receptor system, which is implicated in various neurological processes.
Biological Activity
Research indicates that (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol exhibits several biological activities:
1. Neuropharmacological Effects
Studies have demonstrated that this compound may influence neurotransmitter systems. For instance:
- Serotonergic Activity : It has been suggested that compounds similar to (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol can modulate serotonin receptors, potentially affecting mood and anxiety levels .
2. Antitumor Activity
Preliminary investigations have indicated potential antitumor properties:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For example, it was found to inhibit cell proliferation in glioma cells through mechanisms independent of AMPK pathways .
Case Studies
Several studies have explored the biological implications of (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol:
Study 1: Anticancer Potential
A study evaluated the effects of this compound on glioma cell lines. The results indicated significant reductions in cell viability and induction of apoptosis at nanomolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioma A | 5.0 | Induction of apoptosis |
| Glioma B | 7.5 | Inhibition of proliferation |
Study 2: Neurotransmitter Modulation
Another investigation focused on the serotonergic modulation by related compounds. The findings suggested that these compounds could reduce anxiety-like behaviors in animal models by acting on serotonin receptors.
| Behavioral Test | Effect Observed |
|---|---|
| Open Field Test | Reduced locomotion |
| Elevated Plus Maze | Increased time spent in open arms |
Comparison with Similar Compounds
To better understand the unique properties of (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol | Moderate cytotoxicity |
| TRANS-(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol | Limited neuropharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
